Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
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Overview
Description
Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a compound with the molecular formula C9H9N3O3 . It has a molecular weight of 207.19 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is1S/C9H9N3O3/c1-2-14-9(13)7-5(10)6-8(15-7)12-4-3-11-6/h3-4H,2,10H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a solid compound . It has a molecular weight of 207.19 . The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Pyrazine derivatives, including ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate, are recognized for their diverse pharmacological properties. These derivatives are aromatic heterocyclic compounds featuring a two-nitrogen-containing six-membered ring. Their diverse pharmacological effects have piqued research interest, leading to an exploration of their potential in various scientific applications beyond their initial pharmacological scope (Ferreira & Kaiser, 2012).
Applications in Food Science
In food science, pyrazines play a crucial role in contributing to the baking, roasted, and nutty flavors in food products. The Maillard reaction, a method of synthesizing pyrazines, is pivotal in enhancing these flavors during food processing. This area of research explores controlling pyrazine generation to either promote or suppress their formation based on desired outcomes in food quality and safety (Yu et al., 2021).
Advances in Energy Materials
Pyrazine derivatives are also being researched in the context of high-energy density materials (HEDMs). These compounds are emerging as promising candidates in the field of energy materials due to their high nitrogen content, which contributes to significant energetic properties. Their application in propellants, explosives, and gas generators demonstrates their potential to enhance performance while reducing sensitivity and environmental impact (Yongjin & Shuhong, 2019).
Safety And Hazards
properties
IUPAC Name |
ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-14-9(13)7-5(10)6-8(15-7)12-4-3-11-6/h3-4H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSIPJHPEDCYAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC=CN=C2O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672193 |
Source
|
Record name | Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate | |
CAS RN |
187732-95-2 |
Source
|
Record name | Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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